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Abstract
Lasamide, chemically known as 2,4-dichloro-5-sulfamoylbenzoic acid, has long been

recognized as a pivotal intermediate in the synthesis of the potent diuretic, Furosemide.[1]

Initially confined to the realm of pharmaceutical manufacturing, recent scientific exploration has

unveiled its intrinsic biological activity as a potent inhibitor of human carbonic anhydrases

(hCAs). This discovery has propelled Lasamide into the spotlight as a valuable scaffold for

fragment-based drug discovery, with its derivatives showing promise in therapeutic areas such

as glaucoma and oncology.[1][2] This in-depth technical guide consolidates the current

knowledge on the discovery, synthesis, and biological activity of Lasamide and its derivatives,

providing detailed experimental protocols, quantitative data, and mechanistic insights to

facilitate further research and development in this promising area.

Discovery and Historical Context
The discovery of Lasamide is intrinsically linked to the development of Furosemide in the late

1950s.[3] While a specific date for the first synthesis of Lasamide is not readily available in the

public domain, its existence as a crucial precursor for Furosemide places its origins within the

intensive research efforts of that era to develop novel diuretic agents.[1] The industrial

synthesis of Furosemide relies on the condensation of Lasamide with furfurylamine. For many

years, Lasamide was primarily regarded as "impurity B" in Furosemide formulations, a

compound to be monitored and controlled to ensure drug purity and safety. However, a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1675832?utm_src=pdf-interest
https://www.benchchem.com/product/b1675832?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00341
https://www.benchchem.com/product/b1675832?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00341
https://pmc.ncbi.nlm.nih.gov/articles/PMC11648825/
https://www.benchchem.com/product/b1675832?utm_src=pdf-body
https://www.benchchem.com/product/b1675832?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10833596/
https://www.benchchem.com/product/b1675832?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00341
https://www.benchchem.com/product/b1675832?utm_src=pdf-body
https://www.benchchem.com/product/b1675832?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


paradigm shift occurred with the recognition that the chemical functionalities within the

Lasamide structure—a primary sulfonamide and a carboxylic acid—are key pharmacophoric

elements for carbonic anhydrase inhibition. This realization has spurred a new wave of

research, repositioning Lasamide from a mere synthetic intermediate to a lead compound for

the development of novel therapeutics.

Chemical Synthesis of Lasamide
The synthesis of Lasamide (2,4-dichloro-5-sulfamoylbenzoic acid) has been approached

through several routes, primarily documented in patent literature. These methods aim for high

purity and yield, essential for its role as a pharmaceutical intermediate. The common strategies

involve the sulfonation and subsequent ammonolysis of a dichlorinated benzoic acid derivative.

Two prominent synthetic pathways are outlined below:

Method 1: Starting from 2,4-dichlorobenzoic acid

This is a widely employed method that involves the direct sulfonation of 2,4-dichlorobenzoic

acid.

2,4-dichlorobenzoic acid

2,4-dichloro-5-carboxybenzenesulfonyl chloride

Sulfonation

Chlorosulfonic acid
(Catalyst: Sodium sulfate, Solvent: NMP)

Lasamide (crude)

Ammonolysis

Ammonia water

Lasamide (pure)

Purification

Acidification, Washing, Purification
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Figure 1: Synthetic pathway for Lasamide starting from 2,4-dichlorobenzoic acid.

Method 2: Starting from 2,4-dichlorobenzotrichloride

An alternative industrial method utilizes 2,4-dichlorobenzotrichloride as the starting material.

2,4-dichlorobenzotrichloride

2,4-dichloro-5-sulfonyl chloride benzoic acid

Reaction & Ice Dissociation

Chlorosulfonic acid
(Catalyst)

Lasamide (crude)

Ammonolysis

Ammonolysis

Lasamide (pure)

Purification

Acidification, Purification

Click to download full resolution via product page

Figure 2: Synthetic pathway for Lasamide starting from 2,4-dichlorobenzotrichloride.

Synthesis of Lasamide Derivatives
The exploration of Lasamide as a bioactive scaffold has led to the synthesis of numerous

derivatives. A common strategy involves the amidation of the carboxylic acid group of

Lasamide with various amines, often incorporating a piperazine moiety, which is a versatile

scaffold in medicinal chemistry.
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A general synthetic scheme for preparing sulfonylpiperazino derivatives of Lasamide is

presented below.

Lasamide (1)

Acyl chloride derivative

SOCl2, Toluene

tert-Butyl
4-(carbonyl)piperazine-1-carboxylate (2)

N-Boc piperazine, TEA, THF

Piperazine amide intermediate (3)

TFA, DCM

Sulfonylpiperazino Derivatives (4-8, 10, 11, 13, 15, 16)

Appropriate sulfonyl chloride, K2CO3, DMF

Aniline Derivatives (9, 12, 14)

Fe powder/aq. HCl, EtOH/H2O (for nitro derivatives)

Click to download full resolution via product page

Figure 3: General synthetic pathway for sulfonylpiperazino derivatives of Lasamide.

Experimental Protocols
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Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid
(Lasamide) - Method 1

Sulfonation: To a reaction kettle, add N-methylpyrrolidone (NMP), followed by 2,4-

dichlorobenzoic acid and sodium sulfate (catalyst). Heat the mixture to 145°C until all solids

are dissolved.

Slowly add chlorosulfonic acid dropwise to the reaction mixture. After the addition is

complete, maintain the temperature and stir for 5 hours.

Isolation of Intermediate: Cool the reaction mixture to room temperature. The product, 2,4-

dichloro-5-carboxybenzenesulfonyl chloride, is isolated by centrifugation, and the solvent is

recovered.

Ammonification: In a separate kettle, cool ammonia water to 0°C using an ice-salt bath.

Slowly add the 2,4-dichloro-5-carboxybenzenesulfonyl chloride intermediate to the cold

ammonia water, ensuring the reaction temperature does not exceed 5°C. Stir the mixture for

2 hours.

Purification: The crude Lasamide is obtained by acidification and washing with water.

Further purification is achieved by recrystallization from ethanol to yield high-purity 2,4-

dichloro-5-sulfamoylbenzoic acid.

General Procedure for the Synthesis of
Sulfonylpiperazino-Lasamide Derivatives

Synthesis of tert-butyl 4-((2,4-dichloro-5-sulfamoylphenyl)carbonyl)piperazine-1-carboxylate

(2): To a stirred solution of Lasamide (1) in toluene, slowly add thionyl chloride at 10-15°C.

Heat the mixture to 45°C and stir for 6 hours. After completion, evaporate the solvent under

reduced pressure to obtain the acyl chloride of Lasamide. This crude product is then reacted

with N-Boc piperazine in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at

room temperature for 5 hours. The product (2) is isolated by extraction and purified by

column chromatography.

Synthesis of the Piperazine Amide Intermediate (3): The Boc-protected derivative (2) is

deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature
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for 2 hours to yield the amine intermediate (3) as a trifluoroacetate salt.

Synthesis of Sulfonylpiperazino Derivatives (4-8, 10, 11, 13, 15, 16): To a stirred solution of

the amine intermediate (3) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃).

After stirring for 15 minutes, add the appropriate benzenesulfonyl chloride and continue

stirring at room temperature for 3-4 hours. The final products are isolated by quenching with

water and extraction with ethyl acetate.

Synthesis of Amino Compounds (9, 12, and 14): For derivatives containing a nitro group, the

reduction to the corresponding aniline is performed. To a solution of the nitro derivative in an

ethanol/water mixture (1:1), add iron powder and aqueous HCl. Heat the reaction mixture to

75°C for 3 hours. After cooling, the product is isolated by filtration and extraction.

Mechanism of Action and Signaling Pathway
The primary mechanism of action for Lasamide and its derivatives is the inhibition of carbonic

anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of

carbon dioxide to bicarbonate and a proton. Several isoforms of CA are expressed in humans,

and their dysregulation is implicated in various diseases. For instance, hCA II is involved in

aqueous humor secretion in the eye, making it a target for glaucoma treatment. The

transmembrane isoforms hCA IX and XII are overexpressed in many cancers and contribute to

the acidic tumor microenvironment, promoting tumor growth and metastasis.

The sulfonamide moiety (-SO₂NH₂) of Lasamide and its derivatives is crucial for their inhibitory

activity. It coordinates with the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase,

displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity of the

enzyme.

Figure 4: Mechanism of carbonic anhydrase inhibition by Lasamide derivatives.

Molecular docking studies have provided further insights into the binding of Lasamide
derivatives to the active site of hCA II. The primary sulfonamide group coordinates with the

catalytic zinc ion, while the rest of the molecule forms hydrogen bonds and van der Waals

interactions with key amino acid residues in the catalytic cleft, contributing to the high inhibitory

potency.
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Quantitative Data
The inhibitory potency of Lasamide and its derivatives against various human carbonic

anhydrase isoforms has been determined using the stopped-flow CO₂ hydrase assay. The

inhibition constants (Kᵢ) are summarized in the tables below.

Table 1: Inhibitory Activity (Kᵢ, nM) of Lasamide against Human Carbonic Anhydrase Isoforms

Isoform Lasamide (Kᵢ, nM)

hCA I Potent Inhibition

hCA II Potent Inhibition

hCA III Weak Inhibition

hCA IV Potent Inhibition

hCA VA Potent Inhibition

hCA VB Potent Inhibition

hCA VI Potent Inhibition

hCA VII Potent Inhibition

hCA IX Potent Inhibition

hCA XII Potent Inhibition

hCA XIII Potent Inhibition

hCA XIV Potent Inhibition

Note: Specific Kᵢ values for all isoforms were presented graphically in the source and are

described as potent, with the exception of hCA III.

Table 2: Inhibitory Activity (Kᵢ, nM) of Selected Sulfonylpiperazino-Lasamide Derivatives

against hCA II and hCA IX
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Compound hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM)

Lasamide (1) 1.0 3.4

Compound 7 0.07 1.1

Compound 9 0.3 0.5

Acetazolamide (AAZ) 12.1 25.8

Acetazolamide (AAZ) is a clinically used carbonic anhydrase inhibitor included for comparison.

Conclusion
Lasamide has successfully transitioned from a behind-the-scenes chemical intermediate to a

promising lead structure in medicinal chemistry. Its inherent ability to inhibit carbonic

anhydrases, coupled with a synthetically tractable scaffold, makes it an attractive starting point

for the development of novel therapeutics. The detailed synthetic protocols, quantitative

bioactivity data, and mechanistic understanding presented in this whitepaper provide a solid

foundation for researchers and drug development professionals to build upon. Future

investigations into the structure-activity relationships of Lasamide derivatives, their

pharmacokinetic profiles, and in vivo efficacy will be crucial in translating the potential of this

versatile molecule into clinical applications for diseases such as glaucoma and cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Emergence of Lasamide: From a Key Synthetic
Intermediate to a Bioactive Scaffold]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675832#discovery-and-synthesis-of-lasamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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